molecular formula C28H31ClN2O5S B13752941 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(o-methoxyphenyl)piperazine oxalate CAS No. 23905-01-3

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(o-methoxyphenyl)piperazine oxalate

Cat. No.: B13752941
CAS No.: 23905-01-3
M. Wt: 543.1 g/mol
InChI Key: HUAMZFYWLPROBY-UHFFFAOYSA-N
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Description

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(o-methoxyphenyl)piperazine oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, a methoxyphenyl group, and an oxalate moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(o-methoxyphenyl)piperazine oxalate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the chlorophenyl group: This step involves the reaction of the piperazine intermediate with p-chlorobenzyl chloride under basic conditions.

    Attachment of the methoxyphenyl group: This can be done by reacting the intermediate with o-methoxybenzyl chloride.

    Formation of the oxalate salt: The final step involves the reaction of the compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(o-methoxyphenyl)piperazine oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are often employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(o-methoxyphenyl)piperazine oxalate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(o-methoxyphenyl)piperazine oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(o-methoxyphenyl)piperazine hydrochloride
  • 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(o-methoxyphenyl)piperazine sulfate

Uniqueness

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(o-methoxyphenyl)piperazine oxalate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, the oxalate salt form may exhibit different solubility, stability, and biological activity, making it particularly valuable for certain applications.

Properties

CAS No.

23905-01-3

Molecular Formula

C28H31ClN2O5S

Molecular Weight

543.1 g/mol

IUPAC Name

1-[2-[(4-chlorophenyl)-phenylmethyl]sulfanylethyl]-4-(2-methoxyphenyl)piperazine;oxalic acid

InChI

InChI=1S/C26H29ClN2OS.C2H2O4/c1-30-25-10-6-5-9-24(25)29-17-15-28(16-18-29)19-20-31-26(21-7-3-2-4-8-21)22-11-13-23(27)14-12-22;3-1(4)2(5)6/h2-14,26H,15-20H2,1H3;(H,3,4)(H,5,6)

InChI Key

HUAMZFYWLPROBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCSC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O

Origin of Product

United States

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